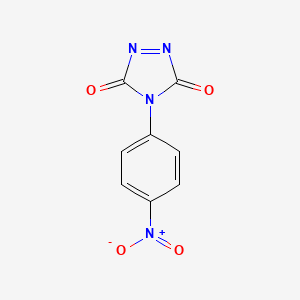

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)-

説明

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a nitrophenyl group, which can influence its chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

化学反応の分析

Types of Reactions

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated triazole derivatives.

科学的研究の応用

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer activities.

Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

作用機序

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The triazole ring can also coordinate with metal ions, influencing its biological activity.

類似化合物との比較

Similar Compounds

3H-1,2,4-Triazole-3-thiol: Known for its antimicrobial properties.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Exhibits antioxidant and antibacterial activities.

5-Phenyl-2,4-dihydro-3H-1,2,4-triazole derivatives: Used in medicinal chemistry for their diverse biological activities.

Uniqueness

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological interactions compared to other triazole derivatives. This makes it a valuable compound for various research applications.

生物活性

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)-, commonly referred to as PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione), is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₅N₃O₂

- Molecular Weight : 175.15 g/mol

- CAS Number : 4233-33-4

Biological Activity Overview

PTAD exhibits a range of biological activities that include:

- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that PTAD and its derivatives can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Certain studies suggest that PTAD can induce apoptosis in cancer cells through various pathways, making it a candidate for further anticancer drug development .

- Antidepressant Effects : Similar to other triazole derivatives, PTAD has been studied for its antidepressant properties. It is believed to interact with neurotransmitter systems in the brain, influencing mood regulation .

The biological activity of PTAD is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : PTAD has been shown to inhibit specific enzymes involved in cellular processes, which can lead to reduced proliferation of pathogens and cancer cells .

- Receptor Interaction : The compound may modulate neurotransmitter receptors, contributing to its antidepressant effects by enhancing serotonin and norepinephrine signaling in the brain .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that PTAD may influence oxidative stress pathways, which play a critical role in cancer progression and neurodegenerative diseases .

Antimicrobial Activity

A study conducted on various triazole derivatives revealed that PTAD exhibited potent activity against Candida tropicalis. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antifungal agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| PTAD | 8 | Effective against Candida tropicalis |

| Fluconazole | 32 | Standard antifungal |

Anticancer Studies

In vitro studies have demonstrated that PTAD can induce apoptosis in A431 human epidermoid carcinoma cells. The compound was found to activate caspase pathways leading to cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 12 | Caspase activation |

| MCF7 | 15 | ROS generation |

Antidepressant Activity

Research involving animal models showed that administration of PTAD resulted in decreased depressive-like behavior in rodents. Behavioral tests indicated enhanced locomotion and reduced immobility time in the forced swim test .

特性

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O4/c13-7-9-10-8(14)11(7)5-1-3-6(4-2-5)12(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESRQNZMQYMVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)N=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463740 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13274-75-4 | |

| Record name | 4-(4-Nitrophenyl)-3H-1,2,4-triazole-3,5(4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13274-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。